センニジンA
概要
説明
センニジン A は、主にカッシア・アンギュスティフォリア植物の葉に含まれる天然のアントラキノン誘導体です。それは、緩下剤として広く知られているセンノシド A の重要な代謝産物です。
科学的研究の応用
Sennidin A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and anti-viral properties.
Industry: Utilized in the production of dyes and pigments due to its anthraquinone structure.
作用機序
センニジン A は、さまざまな分子標的と経路を通じてその効果を発揮します。
HCV NS3 ヘリカーゼの阻害: センニジン A は、C 型肝炎ウイルスのヘリカーゼ活性を阻害し、潜在的な抗ウイルス薬となります.
Akt のリン酸化: センニジン A は、細胞シグナル伝達経路における主要なタンパク質である Akt のリン酸化を誘導します.
GLUT4 の移行: センニジン A は、グルコーストランスポーター 4 の移行を刺激し、細胞におけるグルコース摂取を促進します.
生化学分析
Biochemical Properties
Sennidine A interacts with various enzymes, proteins, and other biomolecules. It is known to possess numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities . These interactions and properties lay the foundation for its potential application in treating a variety of diseases .
Cellular Effects
Sennidine A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Long-term use of Sennidine A in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .
Molecular Mechanism
Sennidine A exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Sennidine A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Sennidine A vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
Sennidine A is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Sennidine A is transported and distributed within cells and tissues . It is absorbed in a concentration-dependent manner and its transport is linear with time . The absorption in the apical to basolateral direction is poor .
準備方法
合成経路と反応条件
センニジン A は、センノシド A の加水分解によって合成することができます。このプロセスには、センノシド A のグリコシド結合を切断してセンニジン A とグルコースを生成することが含まれます。この反応は通常、酸性条件下または特定の酵素の助けを借りて起こります。
工業的生産方法
センニジン A の工業的生産は、通常、カッシア・アンギュスティフォリアの葉からセンノシド A を抽出し、続いて加水分解を行います。抽出プロセスには、水または有機溶媒中で葉を浸軟させ、続いて高速液体クロマトグラフィー (HPLC) などの技術を使用して精製することが含まれます。
化学反応の分析
反応の種類
センニジン A は、次を含むさまざまな化学反応を起こします。
酸化: センニジン A は、酸化されてレインアントロンを生成することができ、これは重要な生物活性を有する化合物です。
還元: センニジン A の還元は、ジヒドロ誘導体の生成につながる可能性があります。
置換: センニジン A は、特にヒドロキシル基で置換反応を起こし、さまざまな誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 置換反応は、通常、塩基性条件下でアシルクロリドまたはアルキルハライドなどの試薬を伴います。
主要な生成物
酸化: レインアントロン
還元: センニジン A のジヒドロ誘導体
置換: さまざまな置換アントラキノン誘導体
科学研究への応用
センニジン A は、科学研究において幅広い用途があります。
化学: 他のアントラキノン誘導体の合成のための前駆体として使用されます。
生物学: 細胞プロセスへの影響と生化学的ツールとしての可能性について研究されています。
医学: 抗炎症、抗腫瘍、および抗ウイルス特性について調査されています。
産業: アントラキノン構造のために、染料や顔料の製造に使用されています。
類似化合物との比較
類似化合物
センノシド A: センニジン A のグリコシド前駆体であり、緩下剤として知られています。
レインアントロン: センニジン A の酸化生成物であり、重要な生物活性を有します。
センノシド B: センノシド A に似た別のグリコシドであり、緩下剤としても使用されています。
センニジン A の独自性
センニジン A は、さまざまな生物学的標的に結合することを可能にする、その特定の分子構造により、ユニークです。HCV NS3 ヘリカーゼを阻害し、GLUT4 の移行を誘導する能力は、他の類似化合物とは異なります。
特性
CAS番号 |
641-12-3 |
---|---|
分子式 |
C30H18O10 |
分子量 |
538.5 g/mol |
IUPAC名 |
(9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1 |
InChIキー |
JPMRHWLJLNKRTJ-FGZHOGPDSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
異性体SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
641-12-3 517-44-2 |
|
ピクトグラム |
Irritant |
同義語 |
dihydroxydianthrone dihydroxydianthrone, (R*,S*)-isomer sennidin A sennidin B sennidine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Sennidin A's laxative effect?
A1: Sennidin A, a metabolite of sennosides, primarily affects the motility of the large intestine. It accelerates colonic transit time, leading to a laxative effect. [, ] While the exact mechanism is not fully elucidated, studies suggest the involvement of endogenous prostaglandins, as indomethacin partially inhibits this acceleration. []
Q2: Does Sennidin A impact small intestine transit time?
A2: Studies in rats indicate that Sennidin A and its parent compound, sennosides, do not affect small intestine transit time, even at high doses. [] This suggests a specific action on the large intestine.
Q3: Are there other proposed mechanisms for Sennidin A's laxative effect beyond motility changes?
A3: While accelerated colonic transit is considered a major component, Sennidin A's metabolite, rhein anthrone, has been shown to reverse net water absorption to net secretion in the rat small intestine. [] This suggests a potential contribution from altered fluid transport in the intestines.
Q4: What is the chemical structure of Sennidin A?
A4: Sennidin A is a dianthrone, meaning it consists of two anthrone units linked together. It is specifically derived from rhein, with the two rhein units connected by a single C-C bond. [, ]
Q5: What spectroscopic data is available for characterizing Sennidin A?
A5: Studies have utilized various spectroscopic techniques, including UV-Vis spectrophotometry. Sennidin A exhibits a characteristic absorbance maximum around 375 nm. [] Additionally, HPLC methods with amperometric detection have been employed for analyzing Sennidin A and related compounds. []
Q6: The provided research focuses heavily on Sennidin A's pharmacological properties. Is there information available on its material compatibility, catalytic activity, or applications in computational chemistry?
A6: The provided research primarily focuses on the pharmacological aspects of Sennidin A, with a particular emphasis on its laxative properties and metabolism. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry within these studies.
Q7: How does the structure of Sennidin A contribute to its purgative activity compared to other related compounds?
A7: Sennidin A, being a dianthrone, exhibits higher purgative activity compared to its monomeric counterparts, rhein anthrone and rhein. [] This highlights the importance of the dianthrone structure for potent laxative activity. Further research comparing various dianthrones, including Sennoside A, reveals a structure-activity relationship where the presence and position of glycosidic groups significantly influence the potency. [, ]
Q8: What is known about the stability of Sennidin A under physiological conditions?
A8: Sennidin A, while more stable than its reduced form, rhein anthrone, can still undergo degradation in the gut. Studies show that it can be further metabolized by intestinal bacteria, primarily through reduction reactions. [, , ] This degradation can lead to the formation of various metabolites, including rhein anthrone and rhein. [, , ]
Q9: How does the stability of Sennidin A compare to its glycosylated precursor, Sennoside A?
A9: Sennosides, including Sennoside A, are considered prodrugs and are metabolized by intestinal bacteria to release the active sennidins. [, , ] This suggests that Sennidin A might be more stable in the intestinal environment compared to its glycosylated precursor.
Q10: The provided research focuses on the pharmacological aspects of Sennidin A. Is there information available on specific SHE (Safety, Health, and Environment) regulations related to this compound?
A10: The provided research predominantly explores the pharmacological properties and metabolism of Sennidin A. Specific SHE regulations are not extensively discussed within these studies.
Q11: What is the primary route of elimination for Sennidin A and its metabolites?
A12: Following limited absorption, Sennidin A and its metabolites are primarily eliminated through fecal excretion. [] A small fraction of the administered dose might be metabolized and excreted in the urine, primarily as glucuronide conjugates. []
Q12: What in vivo models have been used to study the laxative effect of Sennidin A and related compounds?
A13: Rat models have been extensively employed to investigate the laxative effects of Sennidin A and its related compounds. [, , , ] Researchers commonly use parameters such as large intestine transit time, fecal water content, and the time to the appearance of the first colored feces to assess laxative activity.
Q13: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available on resistance mechanisms, toxicology, specific drug delivery strategies, or related biomarkers for this compound?
A13: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information related to resistance mechanisms, detailed toxicology profiles, targeted drug delivery approaches, or specific biomarkers associated with Sennidin A is limited within these studies.
Q14: What analytical techniques have been employed to study the metabolism of Sennidin A and identify its metabolites?
A15: Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), have been utilized to study the metabolism of Sennidin A and identify its metabolites. [, ]
Q15: The provided research primarily focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its environmental impact, dissolution characteristics, analytical method validation for its detection, or quality control measures during its production?
A15: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its environmental impact, dissolution properties, specific analytical method validation for its detection, or quality control measures employed during its production is not extensively discussed within these studies.
Q16: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its immunogenicity, interactions with drug transporters, impact on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or research infrastructure related to this compound?
A16: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its immunogenicity, interactions with drug transporters, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or specific research infrastructure associated with Sennidin A is not extensively discussed within these studies.
Q17: What are some of the key historical milestones in the research of Sennidin A and its related compounds?
A18: The isolation and characterization of sennosides, the glycosidic precursors of sennidins, in 1941 by Stoll marked a significant milestone. [] Subsequent research elucidated the metabolic pathway of sennosides, highlighting the role of intestinal bacteria in converting them to the active sennidins. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。